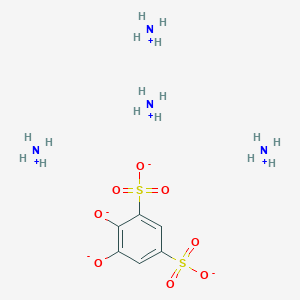
3,5,5-Trimethylhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a type of diketone, characterized by the presence of two carbonyl groups (C=O) within its structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 2,2,5-trimethylhexane-3,4-dione with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced equipment and technology allows for the continuous production of this compound, meeting the demands of various industries .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhexane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties and applications .
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethylhexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5-Trimethylhexane-3,4-dione
- 2,2,4-Trimethylhexane
- 2,3,5-Trimethylhexane
- 2,3,4-Trimethylhexane
Uniqueness
3,5,5-Trimethylhexane-2,4-dione stands out due to its unique chemical structure and reactivity. Its specific arrangement of carbonyl groups and methyl substituents imparts distinct properties, making it valuable for various applications. Compared to similar compounds, it offers unique advantages in terms of reactivity, stability, and versatility .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,5,5-trimethylhexane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(7(2)10)8(11)9(3,4)5/h6H,1-5H3 |
Clave InChI |
UXRUIIASLOKITP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


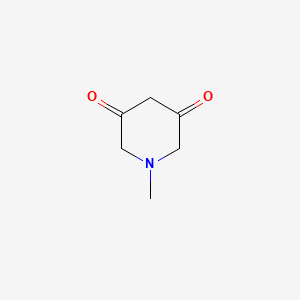
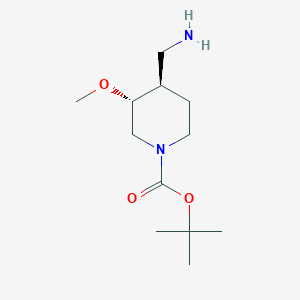
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
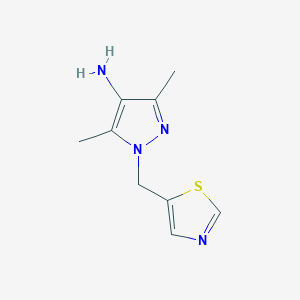
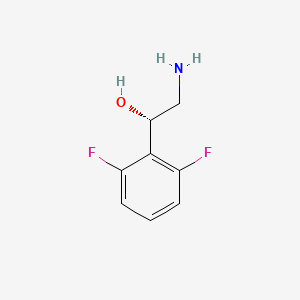
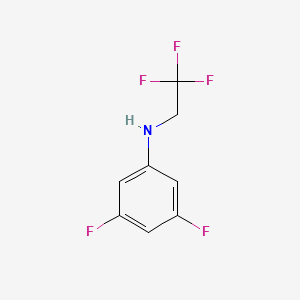
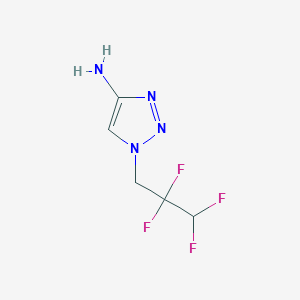


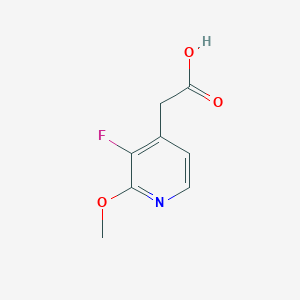
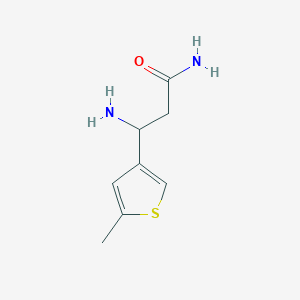
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)

